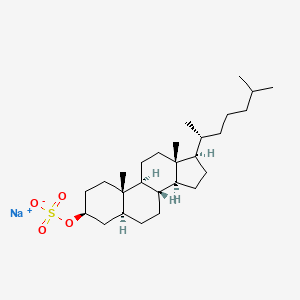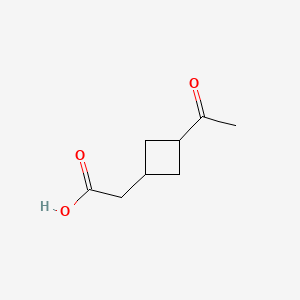![molecular formula C55H59N5O20 B13833161 [(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumermycin A1 is an aminocoumarin antibiotic known for its potent antibacterial and anticancer properties. It primarily targets the ATPase site of the DNA gyrase GyrB subunit, inhibiting bacterial DNA replication . This compound is produced by the bacterium Streptomyces rishiriensis and has a complex molecular structure with the formula C55H59N5O20 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of Coumermycin A1 involves several gene products required for the assembly of its central pyrrole moiety. The minimal set of genes necessary for this biosynthesis includes couR1, couR2a, couR2b, couR3, and couR4 . These genes are grouped together within the coumermycin A1 biosynthetic gene cluster and are sufficient to direct the biosynthesis of the central pyrrole moiety .
Industrial Production Methods: Industrial production of Coumermycin A1 typically involves the fermentation of Streptomyces rishiriensis under controlled conditions. The fermentation process is optimized to maximize the yield of the antibiotic, followed by extraction and purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Coumermycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Coumermycin A1.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Coumermycin A1 has a wide range of scientific research applications:
Mécanisme D'action
Coumermycin A1 exerts its effects by inhibiting the ATPase activity of the DNA gyrase GyrB subunit. This inhibition prevents the supercoiling of bacterial DNA, thereby blocking DNA replication and transcription . The compound also activates the JAK2 signaling pathway, which plays a role in various cellular processes .
Comparaison Avec Des Composés Similaires
Novobiocin: Another aminocoumarin antibiotic that inhibits the GyrB subunit of DNA gyrase.
Clorobiocin: Similar to Coumermycin A1, it targets the GyrB subunit and has potent antibacterial properties.
Uniqueness: Coumermycin A1 is unique due to its dual pyrrole moieties and its ability to inhibit both bacterial DNA gyrase and heat shock protein 90. This dual inhibition makes it a valuable compound for studying bacterial cell division and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C55H59N5O20 |
|---|---|
Poids moléculaire |
1110.1 g/mol |
Nom IUPAC |
[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66)/t38-,39+,42+,43-,44-,45+,52+,53-/m0/s1 |
Clé InChI |
WTIJXIZOODAMJT-QKXITESVSA-N |
SMILES isomérique |
CC1=CC=C(N1)C(=O)O[C@@H]2[C@@H]([C@@H](OC([C@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
SMILES canonique |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















